molecular formula C9H5BrN2O2S B1374154 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid CAS No. 1339901-15-3

2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid

Cat. No. B1374154
CAS RN: 1339901-15-3
M. Wt: 285.12 g/mol
InChI Key: QZDMWUJWYUEKSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines has been widely studied. The Suzuki–Miyaura (SM) cross-coupling is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . It’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular weight of 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid is 285.12 . The molecular formula is C9H5BrN2O2S .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

Anti-Inflammatory Applications

The anti-inflammatory properties of thiophene compounds make them candidates for the development of new anti-inflammatory drugs. The structural features of 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid may be harnessed to synthesize compounds with improved efficacy and reduced side effects compared to current medications.

Each of these applications leverages the unique chemical structure of 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid to explore and develop new scientific and therapeutic avenues. The compound’s versatility underscores its potential as a valuable resource in ongoing and future research endeavors .

Mechanism of Action

While the specific mechanism of action for 2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid is not mentioned in the search results, pyrimidines in general have been known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

properties

IUPAC Name

2-(4-bromothiophen-2-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2S/c10-5-3-7(15-4-5)8-11-2-1-6(12-8)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDMWUJWYUEKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)O)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid
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2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid
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2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid
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2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid
Reactant of Route 5
2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid
Reactant of Route 6
2-(4-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid

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